3-methylbenzyl 8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
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Description
This compound is a derivative of quinolizine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinolizine ring system, followed by various functional group interconversions to introduce the ethoxy, carboxylate, and methylbenzyl groups. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolizine core, which is a tricyclic system containing two benzene rings fused to a piperidine ring . The various substituents (ethoxy, carboxylate, and methylbenzyl) would be attached to this core.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate group could potentially engage in reactions typical of carboxylic acids and their derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and ethoxy groups would likely make the compound somewhat polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
Preparation of Cyclic and Bicyclic β-Amino Acids Derivatives : Research has shown that derivatives from related compounds can serve as precursors for the preparation of β-proline, nipecotic acid, as well as indolizine- and quinolizine-carboxylic acids, highlighting their potential in synthesizing complex amino acids and heterocycles (Tishkov, Reissig, & Ioffe, 2002).
Syntheses of 1-(α-Hydroxybenzyl)thieno[3,4-b]indolizine Derivatives : This research underscores the preparation and unexpected condensation reactions of ethyl 3-(benzyl or methylthio)-1-(α-hydroxybenzyl)-thieno[3,4-b]indolizine-9-carboxylates, revealing insights into the stability and reaction pathways of related quinolizine derivatives (Kakehi, Suga, Hatayama, & Kubo, 2005).
Synthesis of 9-Azasteroids : Discusses the synthesis of various quinolizine derivatives, providing a foundational approach to accessing structurally complex heterocycles, which are crucial for further pharmaceutical and chemical research (Jones & Wood, 1965).
Synthesis and Biological Activity of 8-fluoro-9-(4-methyl-1-piperazinyl)-6-oxo-6H-benzo[c]quinolizine-5-carboxylic Acid : This study illustrates the one-pot synthesis of a related compound and its biological activity, demonstrating the compound's potential as a precursor for bioactive molecules (Ziegler, Moran, Fenton, & Lin, 1990).
Applications in Material Science
- Optical Characterizations for Photodiode Applications : A study on a novel compound synthesized for potential use in photodiodes indicates the broader applicability of quinolizine derivatives in material science and optoelectronics. The research focuses on the molecular, structural, and morphological characterizations, emphasizing the compound's unique optical properties (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Properties
IUPAC Name |
(3-methylphenyl)methyl 2-ethoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-24-17-12-18(22)21-10-5-4-9-16(21)19(17)20(23)25-13-15-8-6-7-14(2)11-15/h6-8,11-12H,3-5,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSKWJZHMNSSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)OCC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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